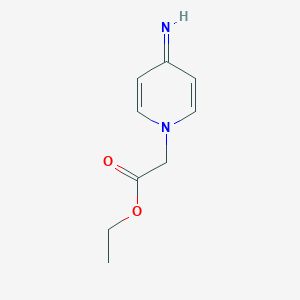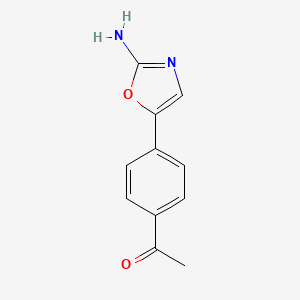
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminoacetophenone with an appropriate oxazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound .
科学研究应用
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various complex molecules and as a building block for designing new compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals
作用机制
The mechanism of action of 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone: A closely related compound with similar structural features and biological activities.
2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: Another oxazole derivative with distinct biological activities.
Uniqueness
1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-[4-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-2-4-9(5-3-8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13) |
InChI 键 |
GFANWJSTHYJHFG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C(O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


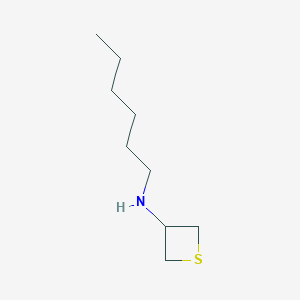
![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
![Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
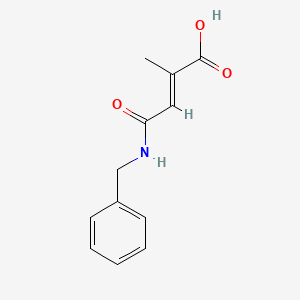
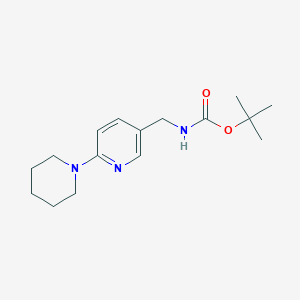
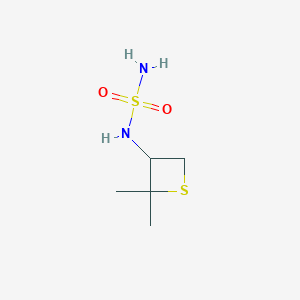
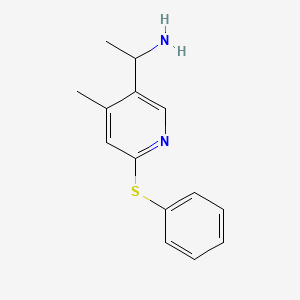
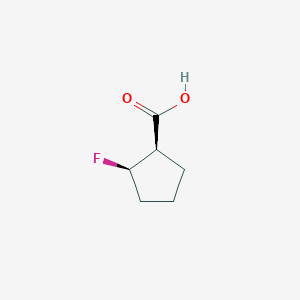

![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)
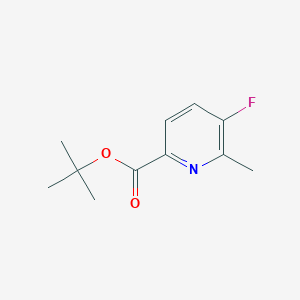
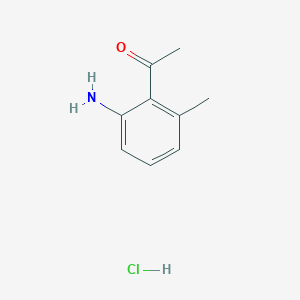
![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
